molecular formula C19H18F2N2O3 B6538792 3,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1060262-57-8

3,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Cat. No.: B6538792
CAS No.: 1060262-57-8
M. Wt: 360.4 g/mol
InChI Key: HPIMSFBLWPZWOW-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluorophenyl group attached to a benzamide core. The molecule features a morpholine ring linked via a 2-oxoethyl spacer to the para position of the phenylamine moiety (Figure 1).

Properties

IUPAC Name

3,4-difluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c20-16-6-3-14(12-17(16)21)19(25)22-15-4-1-13(2-5-15)11-18(24)23-7-9-26-10-8-23/h1-6,12H,7-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIMSFBLWPZWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core substituted with difluoro and morpholino groups, which are known to influence its biological interactions. The molecular formula is C19H22F2N2O2C_{19}H_{22}F_2N_2O_2 with a molecular weight of approximately 364.39 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor for multiple targets.

1. Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action: The compound may act by inhibiting key signaling pathways involved in cell proliferation and survival.
  • Case Studies:
    • A study demonstrated that a related benzamide derivative inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases .
    • Another investigation revealed that morpholino-containing compounds displayed enhanced cytotoxicity against leukemia cells .

2. Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes involved in critical biological processes:

  • Dihydrofolate Reductase (DHFR): Similar compounds have shown promising results as DHFR inhibitors, which are vital for DNA synthesis and cellular replication.
    • Molecular Docking Studies: Docking simulations indicated strong binding affinity to DHFR, suggesting potential as a therapeutic agent against cancers reliant on folate metabolism .

3. Neuroprotective Effects

Emerging research indicates that benzamide derivatives may offer neuroprotective benefits:

  • Acetylcholinesterase (AChE) Inhibition: Compounds with similar structures have been evaluated for their ability to inhibit AChE, an enzyme linked to Alzheimer's disease.
    • Findings: Some derivatives exhibited IC50 values comparable to established AChE inhibitors like rivastigmine .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis in cancer cells ,
Enzyme InhibitionInhibition of DHFR
NeuroprotectionInhibition of AChE

Scientific Research Applications

The search results did not provide specific information on the applications of the compound “3,4-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide.” However, based on existing knowledge and typical research applications of similar compounds, here is a detailed overview.

Pharmaceutical Development

This compound may serve as a lead compound in the development of new pharmaceuticals. Its structural features suggest potential activity against various diseases, including:

  • Cancer : Compounds with similar structures have shown promise in inhibiting tumor growth. The morpholine moiety can enhance interaction with biological targets.
  • Infectious Diseases : The ability to modify the compound's structure could lead to derivatives effective against viral or bacterial infections.

Medicinal Chemistry

The synthesis and modification of this compound can lead to a library of analogs for structure-activity relationship (SAR) studies. Researchers can explore how changes in the functional groups affect biological activity and pharmacokinetics.

Molecular Imaging

Fluorinated compounds are often used in positron emission tomography (PET) imaging due to their favorable imaging properties. This compound could potentially be labeled with a radioactive isotope for tracking biological processes in vivo.

Material Science

The unique properties of fluorinated compounds make them suitable for applications in material science, particularly in developing high-performance polymers or coatings that require chemical stability and resistance to degradation.

Agrochemical Applications

Similar compounds have been investigated for their potential as agrochemicals, including pesticides or herbicides. The ability to alter biological pathways could lead to effective solutions for pest management.

Case Study 1: Anticancer Activity

A study investigating fluorinated benzamides found that modifications at the nitrogen atom significantly enhanced anticancer activity against specific cell lines. This suggests that this compound may exhibit similar properties, warranting further investigation.

Case Study 2: Antimicrobial Properties

Research on morpholine-containing compounds has indicated potential antimicrobial activity. A derivative of this compound could be tested against various pathogens to evaluate its efficacy as an antimicrobial agent.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityApplication Area
Compound AFluorinated amideAnticancerPharmaceutical
Compound BMorpholine ringAntimicrobialAgrochemical
Compound CFluorinated benzeneImaging agentMolecular Imaging

Comparison with Similar Compounds

Table 1: Structural Comparison of 3,4-Difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide and Analogues

Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
This compound Benzamide 3,4-Difluorophenyl; morpholin-4-yl-2-oxoethyl at para position Fluorine, morpholine, carbonyl Target
N-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-2-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide Benzamide 2-Fluorophenyl; morpholin-4-yl-ethyl; pyrazolyl-thiophene-dihydro moiety Fluorine, morpholine, pyrazole, thiophene
2-[(4-Ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide Benzamide 3,4-Difluorophenyl; ethynyl-2-fluorophenylamino; 2-hydroxyethoxy Fluorine, ethynyl, hydroxyethoxy
N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl) benzamide Thiazolidinone 4-Nitrobenzylidene; 4-chlorophenyl; oxoethyl-benzamide Thiazolidinone, nitro, chloro

Key Observations :

  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like the thiazolidinone derivatives in .
  • Morpholine Role : The morpholin-4-yl group improves solubility and may facilitate interactions with ATP-binding pockets in kinases, as seen in momelotinib-related compounds .

Comparison with Analogues :

  • Thiazolidinone derivatives (e.g., ) employ hydrazinecarbothioamide cyclization, differing from the target’s direct amidation.
  • Momelotinib precursors () utilize Suzuki-Miyaura cross-coupling for aryl boronic acid integration, a step absent in the target’s synthesis.

Insights :

  • Fluorine atoms may reduce metabolic degradation, as observed in thiazolidinones with enhanced antimicrobial stability .

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